1-(2-(Furan-3-yl)ethyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(Furan-3-yl)ethyl)-3-phenethylurea” is a urea derivative that contains a furan ring and a phenethyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Urea derivatives are often used in medicinal chemistry due to their bioactivity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan rings are known to undergo various chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Organic Synthesis and Catalysis
Research demonstrates innovative uses of furan derivatives in organic synthesis, highlighting the versatility of furan-based compounds. For instance, the copper-catalyzed annulation of 1,3-dicarbonyl compounds with diethylene glycol leading to 2,3-disubstituted furan showcases an environmentally friendly approach, releasing only water and alcohol as byproducts (Jin‐Tao Yu et al., 2015). This method emphasizes the sustainability aspect of furan utilization in synthetic chemistry.
Material Science
In material science, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block marks a significant advancement. This study produced a series of biobased furan polyesters, highlighting the importance of furan derivatives in developing sustainable materials (Yi Jiang et al., 2014). The exploration of furan-based polyesters emphasizes the potential of renewable resources in creating environmentally friendly polymers.
Energy Conversion Technologies
Furan derivatives also play a crucial role in energy conversion technologies. A study on phenothiazine derivatives with various conjugated linkers, including furan, demonstrated improved performance in dye-sensitized solar cells. The furan-conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, highlighting furan's potential in enhancing photovoltaic device performance (Se Hun Kim et al., 2011).
Future Directions
properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(17-10-7-14-8-11-19-12-14)16-9-6-13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMQYPZPULSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-3-yl)ethyl)-3-phenethylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.